

Application Notes and Protocols for IR-825 Bioconjugation using EDC-NHS Chemistry

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Compound of Interest

Compound Name: IR-825

Cat. No.: B15554114

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Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with a carboxylic acid functional group, making it amenable to bioconjugation with amine-containing biomolecules through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2] This covalent conjugation method is widely used to label proteins, antibodies, and other molecules for various research and diagnostic applications, including in vivo imaging, flow cytometry, and immunofluorescence assays.[3] The NIR properties of **IR-825** are particularly advantageous for deep-tissue imaging due to reduced autofluorescence and light scattering in biological tissues.[4]

This document provides detailed protocols for the bioconjugation of **IR-825** to proteins (with a focus on antibodies) using EDC-NHS chemistry, methods for purification of the conjugate, and subsequent characterization.

Principle of EDC-NHS Chemistry

EDC-NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinker becomes part of the final bond.[5] The reaction proceeds in two main steps:

- **Activation of Carboxyl Groups:** EDC activates the carboxyl group on the **IR-825** dye, forming a highly reactive but unstable O-acylisourea intermediate.[5][6]

- **Formation of a Stable NHS Ester:** NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Amine Coupling:** The NHS ester of **IR-825** reacts with a primary amine on the target biomolecule (e.g., the ϵ -amino group of a lysine residue on an antibody) to form a stable amide bond, releasing NHS.[\[7\]](#)

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Specifications	Supplier Example
IR-825 Dye	Carboxyl-functionalized	MedchemExpress, Sigma-Aldrich
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)	Molecular Grade	Thermo Fisher Scientific, Sigma-Aldrich
NHS (N-hydroxysuccinimide) or Sulfo-NHS	Molecular Grade	Thermo Fisher Scientific, Sigma-Aldrich
Activation Buffer	0.1 M MES, pH 4.5-6.0	-
Coupling Buffer	1X PBS, pH 7.2-8.0	-
Quenching Solution	1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5	-
Desalting Columns	e.g., Zeba™ Spin Desalting Columns, 7K MWCO	Thermo Fisher Scientific
Anhydrous Dimethylsulfoxide (DMSO)	Molecular Biology Grade	Sigma-Aldrich
Biomolecule (e.g., Antibody)	>95% purity, in an amine-free buffer	-

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of IR-825 to an Antibody

This protocol is recommended to minimize self-conjugation of the antibody.

1. Preparation of Reagents:

- Antibody Solution: Prepare the antibody at a concentration of 1-5 mg/mL in 1X PBS, pH 7.2.
- **IR-825** Solution: Dissolve **IR-825** in anhydrous DMSO to a concentration of 10 mg/mL.
- EDC Solution: Immediately before use, dissolve EDC in Activation Buffer to a concentration of 10 mg/mL.
- NHS/Sulfo-NHS Solution: Immediately before use, dissolve NHS or Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL.

2. Activation of **IR-825**:

- In a microcentrifuge tube, combine the **IR-825** solution with EDC and NHS solutions. The molar ratio of **IR-825**:EDC:NHS should be approximately 1:1.5:1.2.
- Incubate the reaction for 15-30 minutes at room temperature, protected from light.

3. Conjugation to Antibody:

- Add the activated **IR-825** solution to the antibody solution. A typical starting molar excess of activated **IR-825** to antibody is 10:1 to 20:1.
- Adjust the pH of the reaction mixture to 7.5-8.0 using a small amount of 0.1 M sodium bicarbonate buffer if necessary.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

4. Quenching the Reaction:

- Add the quenching solution to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

- Remove unconjugated **IR-825** and reaction byproducts using a desalting column equilibrated with 1X PBS, pH 7.4. Follow the manufacturer's instructions for the desalting column.
- Collect the fractions containing the purified **IR-825**-antibody conjugate.

Protocol 2: One-Pot Bioconjugation of IR-825 to an Antibody

This protocol is simpler but may result in some antibody self-conjugation.

1. Preparation of Reagents:

- Prepare all reagents as described in Protocol 1.

2. Conjugation Reaction:

- In a microcentrifuge tube, combine the antibody solution, **IR-825** solution, EDC solution, and NHS solution. The final concentrations and molar ratios should be optimized, but a starting point is a 1:10:20:20 molar ratio of antibody:**IR-825**:EDC:NHS.
- Incubate the reaction for 2 hours at room temperature, with gentle mixing and protected from light.

3. Quenching and Purification:

- Follow the quenching and purification steps as described in Protocol 1.

Characterization of IR-825 Bioconjugate

1. UV-Vis Spectroscopy:

- Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of **IR-825** (approximately 820 nm).
- Calculate the concentration of the antibody and the dye.

2. Calculation of Degree of Labeling (DOL):

The DOL, or the number of dye molecules per antibody, can be calculated using the following formula:

$$\text{DOL} = (A_{\text{dye}} / \epsilon_{\text{dye}}) / (A_{280_corr} / \epsilon_{\text{protein}})$$

Where:

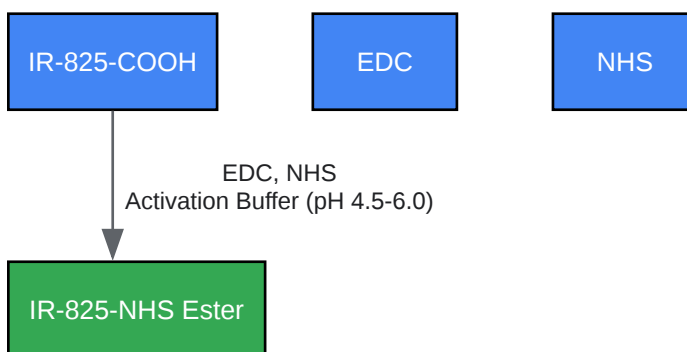
- A_{dye} is the absorbance of the conjugate at the maximum absorbance of **IR-825**.
- ϵ_{dye} is the molar extinction coefficient of **IR-825**.
- A_{280_corr} is the corrected absorbance of the protein at 280 nm ($A_{280_measured} - A_{\text{dye}} * \text{Correction_Factor}$).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
- The Correction Factor is the absorbance of the dye at 280 nm divided by its maximum absorbance.

Quantitative Data Summary

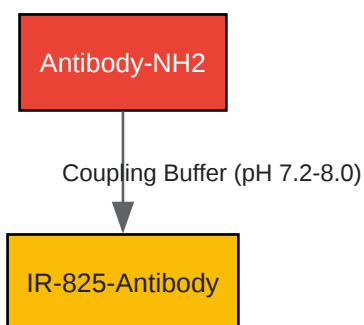
Parameter	Recommended Range/Value	Purpose
Reaction Conditions		
IR-825:EDC:NHS Molar Ratio (Two-Step)	1:1.2:1.5 to 1:2:2	Activation of IR-825 carboxyl group
Antibody:IR-825 Molar Ratio (One-Pot)	1:5 to 1:20	To control the degree of labeling
Reaction pH (Activation)	4.5 - 6.0	Efficiently activates carboxyl groups
Reaction pH (Conjugation)	7.2 - 8.5	Facilitates amine coupling
Reaction Time	1 - 4 hours at RT, or overnight at 4°C	To allow for sufficient conjugation
Reaction Temperature	Room Temperature or 4°C	To balance reaction rate and stability
Characterization		
Molar Extinction Coefficient of IgG at 280 nm	~210,000 M ⁻¹ cm ⁻¹	For protein concentration determination
Molar Extinction Coefficient of IR-825	~200,000 M ⁻¹ cm ⁻¹ at ~820 nm	For dye concentration determination
Typical Degree of Labeling (DOL)	2 - 8	Optimal for most applications

Diagrams

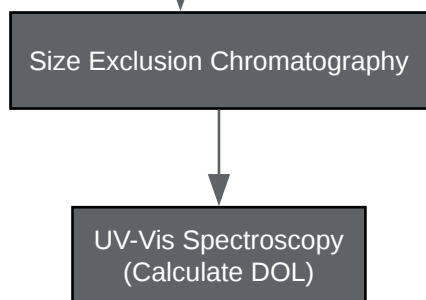
Activation Step



Conjugation Step



Purification & Characterization





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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
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